3-Methylnonane-2,4-dione

描述

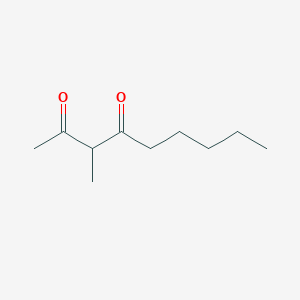

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylnonane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVBGAIWXAXBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869569 | |

| Record name | 2,4-Nonanedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellowish liquid; Fruity aroma with vanilla top notes | |

| Record name | 3-Methyl-2,4-nonedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

235.00 to 236.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-2,4-nonanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034880 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in hexane, diethylether; insoluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2,4-nonedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.927 | |

| Record name | 3-Methyl-2,4-nonedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

113486-29-6 | |

| Record name | 3-Methyl-2,4-nonanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113486-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2,4-nonanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113486296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Nonanedione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Nonanedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Nonanedione, 3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2,4-NONANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854O7EVF99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2,4-nonanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034880 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Contextualizing 3 Methylnonane 2,4 Dione Within the Broader Field of β Diketones

β-Diketones, or 1,3-diketones, are a class of organic compounds characterized by two carbonyl groups separated by a single carbon atom. foodb.ca This structural arrangement confers unique chemical reactivity and properties, making them a cornerstone in coordination chemistry and organic synthesis for over a century. researchgate.netmdpi.com A defining feature of β-diketones is their ability to exist in a tautomeric equilibrium between a diketo form and an enol form. mdpi.commdpi.com The enol form is often stabilized by a strong intramolecular hydrogen bond, which can influence the compound's physical and chemical behavior. mdpi.comacs.org The degree of enolization can be affected by the nature of the alkyl or aryl groups attached to the dicarbonyl framework. acs.org

3-Methylnonane-2,4-dione, as a member of this class, exhibits this characteristic keto-enol tautomerism. researchgate.netdss.go.th When analyzed using gas chromatography on columns of low to intermediate polarity, it can separate into two peaks, which are believed to represent its keto and enol forms. dss.go.thmdpi.com The presence of the β-diketone moiety allows this compound to act as a versatile ligand, capable of forming stable complexes with a wide range of metal ions. researchgate.netacs.org This chelating ability is a hallmark of β-diketones and is fundamental to their application in catalysis and materials science. researchgate.netnih.gov Furthermore, the β-dicarbonyl structure is a prevalent scaffold in numerous biologically active natural products and pharmaceutical compounds, highlighting the significance of this chemical class. mdpi.comnih.gov

Significance of 3 Methylnonane 2,4 Dione in Advanced Organic Chemistry

The significance of 3-Methylnonane-2,4-dione in advanced organic chemistry is multifaceted, with notable applications in flavor chemistry and as a synthetic intermediate.

It is widely recognized as a potent flavor and fragrance agent. chemimpex.comnih.gov The compound is known for its intense straw-like and fruity aroma and has been identified as a key odorant in a variety of products, including green and black teas, dried parsley, and spinach. chemicalbook.comacs.orgresearchgate.net Its sensory profile is described with nuances of hay, waxy, creamy dairy, and coconut. chemicalbook.com The aroma threshold for this compound is remarkably low, in the range of 0.000007 to 0.000014 mg/m³ in the air, underscoring its impact on the aroma of foods and beverages even at trace concentrations. chemicalbook.com Research has also pointed to its role in the flavor reversion of soybean oil, where it contributes a butter-like and beany off-flavor. chemicalbook.comdss.go.th In the context of enology, it is considered a marker for oxidation in aged red wines, contributing to notes of prune, fig, or even a rancid odor depending on its concentration. researchgate.net

As a synthetic building block, this compound is a valuable intermediate for creating more complex molecules. ontosight.aichemimpex.com Its diketone functionality allows it to participate in a variety of chemical reactions, such as condensation and oxidation. cymitquimica.com A practical synthesis for the compound itself has been developed, involving an aldol (B89426) condensation of n-hexanal and methyl ethyl ketone, followed by an oxidation step. nih.govacs.org The purification of this compound can be achieved with high purity through the formation of copper complexes, a common technique for β-diketones. acs.orgresearchgate.net Its utility extends to the production of specialty polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 113486-29-6 | chemimpex.com |

| Molecular Formula | C₁₀H₁₈O₂ | chemimpex.comscbt.com |

| Molecular Weight | 170.25 g/mol | chemimpex.comscbt.com |

| Appearance | Colorless to yellowish liquid | chemimpex.comcymitquimica.com |

| Density | 0.92 g/cm³ | chemimpex.com |

| Refractive Index | n20/D 1.448 - 1.454 | chemimpex.com |

| InChIKey | BGVBGAIWXAXBLP-UHFFFAOYSA-N | cymitquimica.comcymitquimica.com |

| SMILES | CCCCCC(=O)C(C)C(C)=O | cymitquimica.comcymitquimica.com |

Historical Perspective on the Discovery and Initial Characterization of 3 Methylnonane 2,4 Dione

The study of β-diketones dates back more than a century, with the Claisen condensation being the classical method for their synthesis. researchgate.netnih.gov The initial interest in these compounds was largely academic, focusing on their unique structural and reactive properties, particularly their tautomerism. mdpi.comacs.org

The specific history of 3-Methylnonane-2,4-dione is more recent and is closely tied to advancements in analytical chemistry that allowed for the identification of trace volatile compounds in complex matrices. It was identified as a significant contributor to the off-flavor development in stored dried parsley and spinach and as a major factor in the light-induced flavor reversion of soybean oil. thegoodscentscompany.comdss.go.th Early research in the late 1980s and 1990s characterized its potent, lard-like, and straw-like odor and established its extremely low odor threshold. researchgate.net

Its presence was subsequently reported in a variety of other natural products. It has been found in the headspace of both green and black teas and is considered critical to a desirable tea flavor. chemicalbook.comresearchgate.netscbt.com Further studies identified it in boiled carp (B13450389), Chinese green tea powder, and Japanese green tea. chemicalbook.com A significant milestone in its study was the development of a practical synthetic route published in 2001, which involved the aldol (B89426) condensation of n-hexanal and methyl ethyl ketone followed by oxidation. nih.govacs.org This synthesis made the compound more accessible for further research into its properties and applications, including its role as a flavor standard and its use in creating specific aromatic profiles in the food and fragrance industry. chemimpex.comthegoodscentscompany.com

Table 2: Natural Occurrence of this compound

| Source | Finding | Source(s) |

|---|---|---|

| Soybean Oil | Contributes to flavor reversion and off-flavor. | chemicalbook.comthegoodscentscompany.com |

| Tea (Green and Black) | Present in aroma and critical to good tea flavor. | chemicalbook.comthegoodscentscompany.comscbt.com |

| Dried Herbs | Found in dried parsley and dried spinach. | chemicalbook.comthegoodscentscompany.com |

| Aged Red Wines | A marker of oxidation, contributing to prune and fig notes. | researchgate.net |

| Houttuynia cordata | Identified as a key odorant with a hay-like, aniseed-like, fishy aroma. | mdpi.com |

| Other Foods | Reported in boiled carp and anchovy. | chemicalbook.com |

Research Gaps and Future Directions in 3 Methylnonane 2,4 Dione Studies

Established Synthetic Pathways to this compound

The initial step in this pathway is the aldol (B89426) condensation of n-hexanal and methyl ethyl ketone. acs.org This reaction is typically carried out in an aqueous sodium hydroxide (B78521) solution at room temperature. acs.org The reaction yields a mixture of threo and erythro isomers of the intermediate compound, 3-methyl-4-hydroxy-2-nonanone. acs.org The choice of solvent is critical; using methanol (B129727) instead of water can lead to the predominant formation of the dehydrated product, 3-methyl-3-nonen-2-one. acs.org

The reaction is not without the formation of byproducts. Key byproducts identified during this aldol condensation include 5-hydroxy-3-decanone, resulting from the self-condensation of methyl ethyl ketone, and various dehydration products. acs.org

Table 1: Aldol Condensation of n-Hexanal and Methyl Ethyl Ketone acs.org

| Parameter | Condition |

| Reactants | n-Hexanal, Methyl Ethyl Ketone |

| Base/Solvent | Aqueous NaOH solution |

| Temperature | Room Temperature |

| Reaction Time | 8 hours |

| Primary Product | 3-Methyl-4-hydroxy-2-nonanone |

| Conversion (based on n-hexanal) | 95% |

| Selectivity for Primary Product | 79% |

| Identified Byproducts | 5-Hydroxy-3-decanone, 3-Methyl-3-nonen-2-one, 4-Decen-3-one |

The oxidation of β-hydroxy α-methyl ketones represents a general and convenient method for synthesizing 3-methylalkane-2,4-diones. researchgate.net The synthesis of this compound is a prime example of this methodology's application. researchgate.netacs.org The presence of the α-methyl group appears to be important for the success of this specific oxidation system. acs.org Attempts to apply the same oxidation conditions (NaOCl/Bz-TEMPO) to other β-hydroxyketones lacking an α-methyl group or possessing an α,α-dimethyl group did not result in the formation of the corresponding β-diketones. acs.org This highlights the specific utility of this oxidation method for substrates like 3-methyl-4-hydroxy-2-nonanone. acs.org The reaction is a key step in producing various strawlike and fruity flavored 3-methylalkane-2,4-diones. researchgate.net

The Claisen condensation is a classical and fundamental carbon-carbon bond-forming reaction used for the synthesis of β-dicarbonyl compounds. nih.govmasterorganicchemistry.com In its classic form, it involves the reaction between two ester molecules, but variants allow for the reaction between a ketone and an ester. nih.govlibretexts.org

For the synthesis of this compound, a "crossed" or "mixed" Claisen condensation would be employed. libretexts.org This would theoretically involve the reaction of an enolate derived from methyl ethyl ketone with an ester of hexanoic acid, such as methyl hexanoate (B1226103) or ethyl hexanoate. A strong base, such as sodium hydride or sodium ethoxide, is required to deprotonate the ketone to form the nucleophilic enolate. libretexts.org The enolate then attacks the carbonyl group of the ester, leading to the formation of the β-diketone after the elimination of an alkoxide group. masterorganicchemistry.com To ensure a successful crossed Claisen condensation and minimize side products from the self-condensation of the ketone, the ester can be used in excess. libretexts.org Purification of β-diketones synthesized via Claisen condensation can be facilitated by forming their copper chelates, a technique also used in the aldol-oxidation pathway. acs.orgnih.gov

The hydration of alkynones is another established method for the preparation of β-diketones. nih.gov This pathway involves the addition of water across the carbon-carbon triple bond of a γ,δ-alkynyl ketone. For this compound, the required precursor would be 3-methylnon-1-yn-4-one. The synthesis of this alkynone precursor would likely involve the coupling of an appropriate acyl chloride with a terminal alkyne. nih.gov

The subsequent hydration of the alkynone to the β-diketone can be catalyzed by various metal catalysts. nih.gov Gold(I) catalysts, in particular, have been shown to be effective for the regioselective hydration of alkynones under mild conditions, yielding 1,3-diketones. nih.gov This method provides an alternative route to the β-diketone scaffold, though its specific application to the synthesis of this compound is not extensively documented in the reviewed literature.

Decarboxylative Coupling Reactions

Transition metal-catalyzed decarboxylative coupling has emerged as a powerful technique for forming carbon-carbon bonds, providing an alternative to traditional methods that often require pre-formed organometallic reagents. rsc.orgprinceton.edu This strategy typically involves the coupling of a carboxylic acid, which undergoes in-situ decarboxylation to generate a nucleophilic species, with an electrophile. rsc.orgmdpi.com

In the context of β-diketone synthesis, α-oxocarboxylic acids can serve as valuable acyl anion equivalents after the extrusion of carbon dioxide. mdpi.com Although direct examples for the synthesis of this compound via this method are not extensively documented in the literature, the general principle can be applied. For instance, a potential pathway could involve the decarboxylative coupling of a metal salt of an α-keto acid with a suitable electrophile. A reaction between an α-oxocarboxylate and an α-bromoketone has been shown to yield β-diketones, sometimes even in the absence of a transition metal catalyst. mdpi.com More advanced methods involve the coupling of two different carboxylic acids, a so-called double decarboxylative coupling, which can form C(sp³)–C(sp²) bonds under cooperative silver and copper catalysis. rsc.org

A hypothetical decarboxylative approach to a related structure, 1,3-diphenylpropane-1,3-dione, involved the cross-coupling between potassium 2-oxo-phenylacetate and 2-bromo-1-phenylethanone. mdpi.com This highlights the potential of using α-oxocarboxylates as precursors in β-diketone synthesis.

Emerging Synthetic Strategies for this compound and Analogues

Recent advancements have focused on developing more sustainable and efficient catalytic methods for β-diketone synthesis, including biocatalytic, organocatalytic, and novel metal-catalyzed approaches.

Biocatalytic Approaches in β-Diketone Synthesis

Biocatalysis offers a green and highly selective alternative to classical organic synthesis. mdpi.com Enzymes can operate under mild conditions and provide excellent control over chemo-, regio-, and stereoselectivity. acs.org The enzymatic cleavage of β-diketones is a known biochemical process, but enzymes are also pivotal in their synthesis. nih.govnih.gov

For the synthesis of β-diketone analogues, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, such as aldolases, are particularly relevant. mdpi.com For example, the enzyme YpYerE from Yersinia pseudotuberculosis can catalyze the cross-aldol condensation between an aldehyde (generated in situ from pyruvate (B1213749) decarboxylation) and a ketone, leading to chiral α-acyl tertiary alcohols, which are precursors to diketones. mdpi.com Another enzyme, the cyclohexane-1,2-dione hydrolase (CDH) from Azoarcus sp., has also been used for similar carboligation reactions. mdpi.comacs.org

Specifically relevant to the target molecule, an enzymatic approach has been developed for the synthesis of optically pure (3R)- and (3S)-enantiomers of 3-hydroxy-3-methylnonane-2,4-dione, a direct precursor to this compound. acs.orgdntb.gov.uaacs.org This demonstrates the power of biocatalysis to create chiral centers with high precision, a significant challenge in traditional organic synthesis.

| Enzyme Type | Reaction Catalyzed | Relevance to this compound |

| ThDP-dependent Aldolases (e.g., YpYerE) | Cross-aldol condensation | Synthesis of chiral α-acyl tertiary alcohol precursors to β-diketones. mdpi.com |

| Cyclohexane-1,2-dione Hydrolase (CDH) | Asymmetric cross carboligations | Synthesis of highly enantioenriched (R)-phenylacetylcarbinols. acs.org |

| Not Specified | Asymmetric synthesis | Production of optically pure (3R)- and (3S)-3-hydroxy-3-methylnonane-2,4-dione. dntb.gov.ua |

Organocatalysis in this compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major field in synthesis. nih.gov For β-diketone synthesis, organocatalysts can activate substrates in various ways. N-heterocyclic carbenes (NHCs), for instance, have been employed as catalysts in nucleophilic substitution reactions to form 1,3-diketones. nih.gov

Another prominent application is the Michael addition of β-diketones to nitroolefins, often catalyzed by cinchona alkaloid derivatives, such as thiourea-based organocatalysts. researchgate.net These reactions can proceed with high yields and excellent enantioselectivity. While this reaction functionalizes a pre-existing β-diketone, the principles of enolate generation via organocatalysis are broadly applicable. For example, proline has been shown to catalyze the aldol-type addition of acetone (B3395972) to acyl cyanides to form 1,3-diketones regioselectively. ijpras.com The synthesis of various β-diketones can also be achieved through the Michael addition to nitrostyrenes catalyzed by alkylamino substituted triazines. niscair.res.in

Metal-Based Catalysis in the Preparation of β-Diketones

Transition metal catalysis provides a diverse toolbox for the synthesis of β-diketones. icm.edu.pl These methods range from C-C bond formation to the transformation of existing functional groups.

A notable gold-catalyzed method involves the regioselective hydration of alkynones. mdpi.com Using a catalyst like PPh₃AuCl with AgOTf, various aryl, heteroaryl, and alkyl alkynones can be converted to the corresponding 1,3-diketones in high yields under mild conditions. mdpi.com Palladium catalysis has also been employed, for example, in the α-carbonylative arylation of 2-(2-bromobenzyl)-3,4-dihydronaphthalen-1(2H)-one to yield chiral spirocyclic β,β'-diketones. mdpi.com

Copper catalysis is also prominent, not only in classic procedures like Ullmann couplings but also in novel C-C bond cleavage reactions. princeton.eduscirp.org β-Diketone metal complexes themselves are widely used as catalysts for various organic transformations, such as olefin oxidation and polymerization. icm.edu.plulisboa.pt The synthesis of these metal complexes, often involving first-row transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), is a significant area of research. mdpi.com

| Metal Catalyst | Reaction Type | Substrates | Products |

| Gold(I) | Regioselective Hydration | Alkynones | 1,3-Diketones mdpi.com |

| Palladium(0) | α-Carbonylative Arylation | α-(o-Bromobenzyl)ketones | Spirocyclic β,β'-diketones mdpi.com |

| Copper(I)/Copper(0) | Decarboxylative Coupling | Aliphatic and Cinnamic Acids | β-Alkyl Styrenes rsc.org |

| Copper | C-C(O)C Bond Cleavage | Monoalkylated β-diketones | α,β-Unsaturated ketones scirp.org |

Ultrasound-Assisted Synthesis of β-Diketones

The application of ultrasonic irradiation in organic synthesis, known as sonochemistry, can significantly accelerate reaction rates and improve yields. derpharmachemica.com The physical phenomenon responsible is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. derpharmachemica.com

This technique has been successfully applied to the synthesis of β-diketone derivatives. For instance, ultrasound has been used to promote organocatalytic enamine–azide cycloaddition reactions between 1,3-diketones and azides, leading to triazole products in short reaction times. beilstein-journals.orgcambridgescholars.com The synthesis of metal complexes of β-diketones has also been shown to be more efficient under ultrasonic conditions compared to conventional heating methods. derpharmachemica.com The sonochemical Blaise reaction of nitriles with ethyl bromoacetate (B1195939) has been used to produce β-amino-α,β-unsaturated esters, highlighting the utility of ultrasound in related carbonyl chemistry. researchgate.net

Purification Techniques for this compound

Obtaining high-purity this compound is crucial, and several purification methods are employed. A practical synthesis of the compound involved purification via the formation of a copper complex. researchgate.net

This classic and robust technique involves reacting the crude β-diketone with a copper(II) salt, typically copper(II) acetate (B1210297) (Cu(OAc)₂), in a suitable solvent. mdpi.comnih.govd-nb.infobeilstein-journals.org The resulting copper(II) β-diketonate complex is often a solid that precipitates from the solution, allowing it to be easily separated from soluble impurities by filtration. mdpi.comnih.gov

The decomposition of the purified copper chelate to regenerate the free β-diketone is a critical step. This can be achieved by treatment with a strong acid like sulfuric acid, although this can be harsh on sensitive functional groups. nih.govbeilstein-journals.org Milder methods have been developed, such as using a biphasic system with Na₂EDTA (ethylenediaminetetraacetic acid, disodium (B8443419) salt) or Trilon B, which chelates the copper ion and releases the diketone into the organic phase. mdpi.comnih.gov Another mild protocol involves treatment with oxalic acid. google.com

Other purification methods for this compound and related β-diketones include:

Gas Chromatography (GC): The compound has been purified by preparative GC on columns like Silar 10C. researchgate.netdss.go.th

Vacuum Distillation: Simple vacuum distillation can be sufficient to obtain pure β-diketones, especially for those with fluorinated side-chains which are more volatile. nih.govd-nb.info

Steam Distillation: This can be used as an initial purification step to separate the diketone from non-volatile side products. d-nb.info

| Purification Method | Principle | Application Notes |

| Copper Chelate Formation | Selective precipitation of the β-diketone as a copper(II) complex. | Crude diketone is treated with Cu(OAc)₂. The solid complex is filtered and then decomposed with acid or a chelating agent like EDTA to recover the pure diketone. mdpi.comresearchgate.netnih.gov |

| Gas Chromatography (GC) | Separation based on volatility and column interaction. | Used for laboratory-scale purification to achieve high purity. researchgate.netdss.go.th |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for thermally stable, volatile β-diketones. nih.govd-nb.info |

Copper Complex Formation and Subsequent Purification

A highly effective method for purifying this compound involves the formation of a copper(II) complex. acs.orgnih.gov This technique leverages the ability of β-diketones to form stable chelate complexes with metal ions. nih.govjournalssystem.com The purification process, as described in a practical synthesis, begins after the initial synthesis and distillation of the crude product. acs.org

The distilled this compound is dissolved in methanol. acs.org A solution of copper(II) acetate monohydrate in water is then added to this methanolic solution at an elevated temperature of 60 °C. acs.org As the mixture cools to room temperature, a gray crystalline solid, copper(II) bis(3-methylnonane-2,4-dionate), precipitates. acs.org This solid copper complex is insoluble in the reaction medium and can be easily separated by filtration. acs.orgnih.gov The filtered solid is then washed with water and n-heptane to remove any remaining impurities. acs.org

Table 1: Purification of this compound via Copper Complex

| Step | Reagents & Conditions | Observation |

| Complex Formation | Crude this compound in methanol + aqueous Copper(II) acetate monohydrate at 60 °C, then cooled. | Formation of a gray crystalline solid precipitate. acs.org |

| Isolation | Filtration of the cooled mixture. | The solid copper complex is separated. acs.org |

| Washing | The solid is washed with water and n-heptane. | Removal of residual impurities. acs.org |

| Decomposition | Treatment of the copper complex with 10% sulfuric acid and extraction with n-heptane. | Regeneration of the purified this compound. acs.org |

Gas Chromatography (GC) for High-Purity Isolation

For applications requiring exceptionally high purity, preparative gas chromatography (GC) is a valuable isolation technique. While initial synthesis and distillation might yield a product of around 96% purity as determined by GC analysis, preparative GC can significantly enhance this. acs.org In one study, a synthesized batch of this compound with an initial purity of only 40% was subjected to preparative GC for purification. dss.go.th

The purification was performed on a Varian Aerograph 920 gas chromatograph equipped with a Silar 10 C column. researchgate.netdss.go.th After purification using this method, the purity of the isolated this compound was estimated to be approximately 99% based on the peak area when re-chromatographed on a different, nonpolar SPB-1 capillary column. dss.go.th This demonstrates the efficacy of preparative GC in isolating highly pure fractions of the target compound, separating it from closely related impurities. researchgate.netdss.go.th The use of GC is also crucial for the analytical determination of this compound in various matrices, such as red wines, where it has been quantified at concentrations as low as nanograms per liter. researchgate.net

Table 2: Purity Enhancement of this compound by Preparative GC

| Initial Purity | Purification Method | Final Purity | Reference |

| 40% | Preparative Gas Chromatography (Silar 10 C column) | ~99% | dss.go.th |

| 96% (post-distillation) | Analytical Gas Chromatography | Not applicable (used for analysis) | acs.org |

Other Chromatographic Methods for β-Diketone Purification

While GC is effective, other chromatographic methods are also employed for the purification of β-diketones, though they can present challenges. Standard column chromatography on silica (B1680970) gel can sometimes lead to the decomposition of β-diketones, resulting in the formation of new compounds and a loss of mass balance. oregonstate.edu This necessitates careful selection of chromatographic conditions.

High-performance liquid chromatography (HPLC) has been explored for the analysis and purification of β-diketones. However, these compounds often exhibit poor peak shapes and resolution on conventional HPLC stationary phases. researchgate.net To overcome this, mixed-mode stationary phase HPLC columns, such as a reversed-phase strong anion exchange column, have been used successfully. researchgate.net These columns can provide good peak shapes for underivatized β-diketone compounds using conventional mobile phases like a trifluoroacetic acid/methanol gradient. researchgate.net

Another approach involves reversed-phase HPLC using columns packed with deactivated end-capped C18 silica with a high carbon load. nih.gov This type of system has been shown to overcome the poor chromatographic performance of some β-diketones, which previously required more complex methods like anion-exchange or ion-pairing chromatography. nih.gov For purification of reaction products, column chromatography using a stepwise gradient elution with solvents like ethyl acetate and hexanes has also been reported for related compounds. tandfonline.com

Yield Optimization and Scalability in this compound Synthesis

The first step, the aldol condensation of n-hexanal and methyl ethyl ketone, has been optimized by examining various inorganic bases. The best results were obtained using an aqueous sodium hydroxide (NaOH) solution at room temperature, which led to a 95% conversion based on n-hexanal with 79% selectivity for the desired intermediate, 3-methyl-4-hydroxy-2-nonanone. acs.org

Table 3: Aldol Condensation of n-Hexanal and Methyl Ethyl Ketone

| Base | Conversion of n-Hexanal (%) | Selectivity for 3-methyl-4-hydroxy-2-nonanone (%) |

| NaOH | 95 | 79 |

Data from a study examining various inorganic bases. acs.org

The second step is the oxidation of the 3-methyl-4-hydroxy-2-nonanone intermediate. An efficient method for this transformation uses sodium hypochlorite (B82951) in the presence of a catalytic amount of 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide (4-benzoyloxy-TEMPO). acs.orgnih.gov This oxidation step proceeds with a high yield of 85%. acs.org The use of o-iodoxybenzoic acid (IBX) has also been reported as a superior oxidant for converting β-hydroxyketones to β-diketones, often giving quantitative yields and simplifying purification. oregonstate.eduorganic-chemistry.org

For scalability, the described two-step synthesis is considered practical. acs.org Industrial-scale production may also consider alternative methods such as the catalytic hydrogenation of unsaturated precursors like 3-methylnon-3-ene-2,4-dione, using palladium or platinum catalysts to ensure high throughput. Furthermore, general methods for β-diketone synthesis that offer good functional group tolerance and scalability, such as the reaction of ketones with tertiary amides in the presence of LiHMDS, have been developed and could be applicable. organic-chemistry.org The use of crude acid chlorides in "soft enolization" processes also adds to efficiency and cost reduction, making it suitable for large-scale applications. acs.org

Tautomerism in β-Diketones, including Keto-Enol Equilibrium of this compound

β-Diketones, such as this compound, exhibit a form of constitutional isomerism known as tautomerism. Specifically, they exist in a dynamic equilibrium between a diketo form and two enol forms. mdpi.comencyclopedia.pub This phenomenon, termed keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. libretexts.org The equilibrium is influenced by various factors, including the structure of the β-diketone, the solvent, and the temperature.

The enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, creating a six-membered ring. mdpi.comencyclopedia.pub This delocalization of π-electrons within the quasi-ring contributes to its stability. researchgate.net For many β-diketones, the enol tautomer is the predominant form due to this intramolecular hydrogen bonding and conjugation. libretexts.orgresearchgate.net However, the presence of bulky substituents on the α-carbon can shift the equilibrium towards the diketo form. rsc.org

In the case of this compound, it exists as a mixture of its keto and enol tautomers. researchgate.netresearchgate.net The ratio of these tautomers can be influenced by the surrounding environment. For instance, in nonpolar solvents, the enol form is favored due to the stability of the internal hydrogen bond. Conversely, polar solvents can stabilize the diketo form by solvating the carbonyl groups. Gas chromatography analysis of this compound has shown two distinct peaks, which are believed to represent the keto and enol forms. researchgate.netdss.go.th

Table 1: Tautomeric Forms of this compound

| Tautomer | Structure |

| Keto Form | CCCCCC(=O)C(C)C(=O)C |

| Enol Form 1 | CCCCCC(O)=C(C)C(=O)C |

| Enol Form 2 | CCCCCC(=O)C(C)=C(O)C |

Reaction Pathways of this compound

Condensation Reactions

β-Diketones, including this compound, readily participate in condensation reactions. A notable example is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a base to form an α,β-unsaturated product. purechemistry.org The active methylene group in β-diketones, located between the two carbonyl groups, is acidic and can be deprotonated by a base to form a nucleophilic enolate ion. purechemistry.org This enolate then attacks the carbonyl carbon of the aldehyde or ketone. purechemistry.org

The synthesis of this compound itself can be achieved through an aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation of the resulting β-hydroxy ketone. acs.orgresearchgate.netnih.govacs.org This method is considered a practical and cost-effective route for its production. acs.org

Oxidation Reactions

The diketone structure of this compound makes it susceptible to oxidation. cymitquimica.com Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives. A common method for the oxidation of the β-hydroxy ketone precursor to this compound involves the use of sodium hypochlorite in the presence of a catalyst like 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide (BzOTEMPO). acs.orgresearchgate.netacs.orgacs.org

Furthermore, β-diketones can undergo oxidative cleavage. For instance, treatment with reagents like Oxone in the presence of aluminum trichloride (B1173362) can cleave the C-C bond between the carbonyl groups to yield 1,2-diketones. organic-chemistry.orgnih.govacs.org Another method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile, which can convert β-diketones to carboxylic acids under mild, neutral conditions. nih.gov

Carbonyl Reduction Reactions

The carbonyl groups of this compound can be reduced to alcohols. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of β-diketones can yield 1,3-diols. rsc.org The stereoselectivity of this reduction can be influenced by the reaction conditions and the presence of certain catalysts or enzymes. rsc.org For example, the reduction of α,β-unsaturated ketones with sodium borohydride can be directed to either 1,2- or 1,4-reduction depending on the reaction conditions. The use of cerium(III) chloride with NaBH₄, known as the Luche reduction, favors the formation of allylic alcohols (1,2-reduction). tcichemicals.com

Reactions with Peroxides and Other Oxidizing Agents

This compound can react with peroxides and other oxidizing agents to form peroxyketals. biosynth.com

Radicalization and Radical Scavenging Properties

The active methylene group in β-diketones is crucial for their antioxidant activity. acs.org It is believed that the C-C bond at the active methylene carbon can be cleaved, allowing the molecule to scavenge radicals. nih.gov Studies on related β-diketones have shown that they can act as antioxidants by donating a hydrogen atom or an electron to radicals. nih.gov The antioxidant activity is often linked to the keto-enol tautomerism, with the enol form being particularly important. mdpi.com For a β-diketone to exhibit significant antioxidant activity, it has been suggested that the alkyl chains attached to the carbonyl groups should be long. mdpi.com

Table 2: Summary of Reactions of this compound

| Reaction Type | Reagents/Conditions | Products |

| Condensation | Aldehydes/Ketones, Base | α,β-Unsaturated dicarbonyls |

| Oxidation | Sodium hypochlorite, BzOTEMPO | Carboxylic acids, etc. |

| Oxidative Cleavage | Oxone, AlCl₃ | 1,2-Diketones |

| Carbonyl Reduction | Sodium borohydride, LiAlH₄ | 1,3-Diols |

| Radical Scavenging | Radicals | Stabilized radicals |

Coordination Chemistry of this compound as a Ligand

The presence of two carbonyl groups in a 1,3-relationship gives this compound the ability to act as a bidentate ligand, readily forming complexes with various metal ions. cymitquimica.comcymitquimica.comtcichemicals.com This chelating property is central to its role in coordination chemistry.

This compound reacts with transition metals to form stable metal chelates. A notable example is its reaction with copper(II) ions, which has been utilized as a practical method for its purification. acs.orgnih.gov In a typical procedure, the diketone is dissolved in an alcohol like methanol, and an aqueous solution of copper(II) acetate monohydrate is added. acs.org This results in the formation of a crystalline copper(II) complex, which precipitates from the solution, allowing for the separation of the diketone from impurities. acs.org The purification of this compound with high purity has been successfully performed via these copper complexes. acs.orgnih.gov The general ability of 1,3-dicarbonyl compounds to form chelates with transition metal ions like iron(III) is also well-documented, suggesting that this compound can participate in similar coordination interactions. researchgate.net

As a diketone ligand, this compound is a potential building block for creating more complex supramolecular structures and metal-organic complexes. cymitquimica.comcymitquimica.comtcichemicals.com β-Diketones are a well-established class of ligands in the field of supramolecular chemistry, where they coordinate with metal centers to direct the assembly of larger, ordered architectures. While specific research on the supramolecular arrangements derived exclusively from this compound is not extensively detailed, its fundamental structure allows it to bridge metal ions, potentially leading to the formation of polynuclear complexes or extended network structures.

The chelating nature of β-diketones suggests potential applications in areas such as metal sensing and drug delivery. However, there is limited specific research demonstrating the use of this compound itself as a primary component in metal sensors or as a metal-based drug carrier. While it is noted to be a useful intermediate in the synthesis of various pharmaceuticals, this is distinct from its use as a carrier molecule. chemimpex.com The ability of related compounds to chelate iron(III) is significant for nutritional bioavailability, and other diketone structures have been investigated for use in electrochemical sensors, highlighting the potential of this class of compounds. researchgate.net

Photoreactivity and Light-Induced Transformations of this compound

This compound is susceptible to degradation under photooxidative conditions, a process that has been studied particularly in the context of food chemistry, where it is known to contribute to off-flavors in products like soybean oil. researchgate.netnih.govresearchgate.netthegoodscentscompany.com

When exposed to light in the presence of oxygen, this compound undergoes oxidation, leading to the formation of several smaller, often odorous, compounds. nih.gov A model experiment investigating its behavior under photooxidative conditions identified the formation of four well-known aroma compounds: 2,3-butanedione, 2,3-octanedione (B1214595), acetic acid, and caproic acid. nih.gov The primary oxidation product was identified as 3-hydroxy-3-methyl-2,4-nonanedione, which itself is an aroma compound with a described odor of rubbery, earthy, and plastic-like. nih.govresearchgate.net

Studies on green tea exposed to light have shown that the formation of these degradation products occurs over time. ethz.ch The concentration of compounds such as pentanal and 2,3-octanedione increased continuously over a 20-day light exposure period, with the most significant increase occurring in the first two days. ethz.ch

| Product Name | Reference |

|---|---|

| 3-Hydroxy-3-methyl-2,4-nonanedione | nih.govresearchgate.net |

| 2,3-Butanedione | nih.gov |

| 2,3-Octanedione | nih.govethz.ch |

| Acetic Acid | nih.gov |

| Caproic Acid | nih.gov |

| Pentanal | ethz.ch |

Stereochemical Considerations in this compound Chemistry

This compound possesses a single stereocenter at the C3 position, which is attached to the methyl group. nih.govncats.io As a result, the compound can exist as a pair of enantiomers. Commercially available this compound is typically a racemic mixture, meaning it contains equal amounts of both enantiomers. nih.govncats.ioscbt.com

The synthesis of this compound highlights further stereochemical complexity. A practical synthesis involves the aldol condensation of n-hexanal and methyl ethyl ketone, which first produces the precursor 3-methyl-4-hydroxy-2-nonanone. acs.orgnih.gov This intermediate has two stereocenters, leading to the formation of a mixture of threo and erythro diastereomers. acs.org Subsequent oxidation yields the final diketone product. The stereochemical purity of aroma compounds is crucial for characterizing the quality and origin of food products, which has driven research into enzymatic methods for synthesizing optically pure enantiomers of related compounds like 3-hydroxy-3-methylnonane-2,4-dione. researchgate.net

Advanced Chromatographic Techniques for this compound Analysis

Chromatographic methods are essential for separating this compound from complex sample matrices, enabling its accurate detection and measurement. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are the most powerful tools for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov It has been successfully used to identify and quantify this diketone in diverse products such as Tahitian vanilla beans, aged red wines, and black tea. nih.govnih.gov The process involves injecting a volatile extract of the sample into the gas chromatograph, where compounds are separated based on their boiling points and interaction with a capillary column. tandfonline.com For instance, in the analysis of vanilla beans, a TC-WAX capillary column was used with a temperature program starting at 40°C and ramping up to 230°C. tandfonline.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. tandfonline.com

One of the challenges in analyzing this compound by GC is the presence of its tautomers (keto and enol forms), which can separate into distinct peaks. mdpi.com In an analysis using a nonpolar DB-5 column, two odor-active peaks were observed, which were identified as the keto and enol forms of the compound. mdpi.com The mass spectra obtained confirmed the elution order of these tautomers. mdpi.com

Table 1: GC-MS Parameters Used in the Analysis of this compound

| Parameter | Example from Literature (Vanilla Bean Analysis) | Example from Literature (Red Wine Analysis) |

| Column Type | TC-WAX (60 m x 0.25 mm i.d.) | Not specified |

| Injection Mode | Split (50:1) | Not specified |

| Oven Program | 40°C (3 min hold), then 3°C/min to 230°C | 45°C (1 min hold), then 3°C/min to 170°C, then 4°C/min to 250°C (15 min hold) |

| Carrier Gas | Helium (1.8 mL/min) | Not specified |

| Ionization Mode | Electron Impact (EI) at 70eV | Chemical Ionization (CI) with Methanol |

Data sourced from multiple studies for illustrative purposes. tandfonline.comresearchgate.net

For enhanced sensitivity and specificity, particularly in complex matrices like wine, GC-MS is often operated in the chemical ionization (CI) mode. researchgate.net This "soft" ionization technique reduces fragmentation compared to the more common electron impact (EI) ionization, resulting in a more prominent molecular ion peak which aids in quantification. A highly sensitive method for assaying this compound in red wines was developed using GC-MS with positive chemical ionization (PCI) in an ion trap. researchgate.net

In this method, methanol was used as the reagent gas. researchgate.net The technique proved to be robust, with a linear range of 10-300 ng/L and a detection limit of just 4.3 ng/L, which is significantly lower than the compound's olfactory perception threshold. researchgate.net This demonstrates the suitability of GC-MS-CI for detecting trace amounts of this compound and establishing its role as a marker for oxidation in wine. researchgate.net

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently paired with GC-MS for the analysis of volatile compounds. nih.gov This method involves exposing a coated fiber to the headspace (the gas phase above the sample) to adsorb volatile analytes. The fiber is then transferred to the GC injector for analysis.

An HS-SPME-GC-MS method was developed and optimized for the quantification of this compound and its related hydroxy ketone precursors in must and wine samples. researchgate.net This approach provides insight into the evolution of these compounds during fermentation and aging. researchgate.net The technique is also widely applied in the analysis of volatile components in tea, where it has been used to identify this compound among other key odorants. nih.gov

While GC-MS is well-suited for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for a broader range of molecules. However, the analysis of beta-diketones, such as this compound, by conventional high-performance liquid chromatography (HPLC) presents significant challenges. nih.gov These compounds often exhibit poor peak shapes and inadequate resolution on standard HPLC stationary phases, which has historically led to the use of indirect analytical methods. nih.gov

The poor chromatographic behavior is often due to the compound's ability to chelate with metal ions and the keto-enol tautomerism, which can cause peak splitting and tailing. Research has shown that using mixed-mode stationary phase HPLC columns can overcome these issues, allowing for good peak shapes of underivatized beta-diketones with conventional mobile phases. nih.gov For example, a mixed-mode reversed-phase strong anion exchange column demonstrated success with a mobile phase gradient of 0.1% aqueous trifluoroacetic acid (TFA) and methanol at an elevated column temperature of 55°C. nih.gov Although this methodology has been developed for the beta-diketone class, specific applications detailing the LC-MS analysis of this compound are not widely reported in the reviewed scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation of molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the principal method used for its definitive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy have been used to characterize this compound. The spectra provide data on the chemical environment of each proton and carbon atom, allowing for unambiguous structure confirmation.

The analysis is complicated by the keto-enol tautomerism inherent to beta-diketones. The compound exists as an equilibrium mixture of the diketo form and its enol tautomers. This is observable in NMR analysis, where distinct signals may appear for each form depending on the solvent and temperature. In GC-based analyses, the keto and enol forms have been shown to separate, and this tautomeric behavior is also a key feature of its spectroscopic characterization. mdpi.com While reference literature confirms that spectroscopic data (¹H-NMR, MS) for this compound have been reported, detailed spectral assignments are not always available in primary publications.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The structure of 3-hydroxy-3-methyl-2,4-nonanedione, a related compound, was tentatively assigned based on its vapor phase infrared spectra, in conjunction with mass spectrometry data. researchgate.net This suggests that IR spectroscopy can effectively characterize the key structural features of β-diketones and their derivatives. The technique provides information on the vibrational modes of molecules, which are indicative of specific bonds and functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy has been employed in the analysis of this compound and related compounds. For instance, a Hitachi U-2000 UV-Vis spectrophotometer was used to measure the spectra of synthetic this compound. iastate.edu This technique is particularly useful for detecting conjugated systems, such as the enol form of β-diketones. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons to higher energy levels, and the wavelength of maximum absorbance can provide structural information.

Mass Spectrometry (MS) Fragmentation Patterns of this compound Tautomers

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation patterns of this compound, providing insights into its structure and tautomeric forms. Gas chromatography coupled with mass spectrometry (GC-MS) has been used to study the fragmentation of the keto and enol tautomers of 1,3-diketones. mdpi.comacs.org

In the analysis of this compound using a nonpolar DB-5 column, two distinct odor-active peaks corresponding to its tautomers were observed. mdpi.comnih.gov The first peak was identified as the keto form, and the second as the enol form, with their elution order confirmed by their mass spectra. mdpi.comnih.gov

The main oxidation product of this compound, 3-hydroxy-3-methyl-2,4-nonanedione, has been tentatively identified based on its mass spectrum obtained through GC-MS. researchgate.net The fragmentation pattern of this derivative has been reported, confirming its structure. researchgate.net

Different ionization techniques, such as electron impact (EI) and chemical ionization (CI), provide complementary information. oup.com For instance, mass spectra of purified this compound have been obtained in both CI (using isobutane (B21531) as the reagent gas) and EI modes. oup.com

X-ray Crystallography for Structural Elucidation of Related Compounds

While direct X-ray crystallographic data for this compound is not extensively reported in the provided context, the technique is mentioned as a method to resolve the stereochemistry of related compounds in their crystalline forms. X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, which is invaluable for the unambiguous determination of molecular structure. This technique has been applied to chiral cyclopropanes containing cyclic-1,3-diones, which were transformed into dihydropyrans and dihydrofurans. acs.org

Quantitative Analysis Methodologies for this compound in Complex Matrices

Accurate quantification of this compound in complex matrices such as wine and food products is essential for understanding its contribution to flavor and aroma. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for this purpose. researchgate.net

A method involving liquid/liquid extraction followed by GC/MS with chemical ionization (CI) using methanol as the reagent gas has been developed for the quantification of this compound in red wines. researchgate.net This method demonstrated linearity in the concentration range of 10-300 ng/L. researchgate.net In another approach for analyzing Verdicchio wines, quantitative analysis of 3-MND was performed using solid-phase microextraction (SPME) after derivatization, followed by GC-MS/MS. oeno-one.eu The selected transitions for quantification were m/z 168>71 for monosubstituted 3-MND and m/z 363>181 for disubstituted 3-MND. oeno-one.eu

Optimization of Mass Spectrometric Parameters

The optimization of mass spectrometric parameters is crucial for achieving high sensitivity and accuracy in the quantitative analysis of this compound. This includes optimizing parameters for both the full MS scan and MS/MS experiments. nih.gov

Key parameters that are often optimized include:

Full MS Resolution: Higher resolution can help to separate the analyte signal from matrix interferences. nih.gov

MS/MS Resolution: The resolving power for MS/MS scans impacts the number of identified compounds. nih.gov

Collision Energy: Stepped collision energies (e.g., 20, 40, and 60) are used to generate a comprehensive fragmentation pattern for identification and quantification. nih.gov

Signal Intensity Threshold: This parameter determines the minimum ion intensity required to trigger an MS/MS scan. nih.gov

Dynamic Exclusion: This feature prevents the repeated fragmentation of abundant ions, allowing for the detection of lower-intensity compounds. nih.gov

For the analysis of this compound, mass spectrometric parameters were previously optimized, and it was hypothesized that chemical ionization would be well-suited for the analysis of its structurally similar compounds. researchgate.net

Detection Limit and Repeatability Assessments

The performance of an analytical method is characterized by its detection limit and repeatability. For the quantification of this compound in red wine using GC/MS-CI, the detection limit was determined to be 4.3 ng/L. researchgate.net The method also showed satisfactory repeatability. researchgate.net

In the context of analyzing volatile compounds in tea, the limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N), with the LOD set at an S/N of 3 and the LOQ at an S/N of 10. acs.org The repeatability of the method was confirmed by analyzing one tea sample six times. acs.org

The validity of quantitative analysis of aroma components, including this compound, in green tea beverages was evaluated based on guidelines that include repeatability and intermediate precision. jst.go.jp

Role of 3 Methylnonane 2,4 Dione in Biological and Food Systems

Contribution to Aroma and Flavor Profiles

Presence in Foods and Beverages

3-Methylnonane-2,4-dione is a volatile organic compound that has been identified in a variety of food and beverage products, contributing to their unique aroma and flavor profiles. Its presence has been confirmed in green tea, red wine, soybean oil, and vanilla beans, among others. researchgate.netcookechem.comtandfonline.combiocompare.comnih.govacs.orgtum.de

In the realm of teas, this compound has been found in both green and black teas. chemicalbook.com Specifically, it has been identified in exquisite green tea varieties such as Kiyosawa tea from Japan and Long Jing tea from China. nih.govacs.org The compound is also a known constituent of Japanese green tea and Chinese green tea powder. cookechem.comchemicalbook.com Its presence is considered critical to a good tea flavor. thegoodscentscompany.com

With regard to alcoholic beverages, this compound is a well-documented component of red wines, particularly those that have undergone aging. researchgate.netnih.gov It has also been detected in other types of wines, including white, rosé, and botrytized wines, as well as in fortified wines made from over-ripened grapes. researchgate.netnih.gov Furthermore, this diketone has been found in various spirits, with the highest levels observed in grappa. ives-openscience.eu

The compound is also associated with certain oils and other food products. It is a major contributor to the flavor of soybean oil, particularly in relation to flavor reversion. biocompare.comthegoodscentscompany.comjst.go.jp Additionally, this compound has been identified in Tahitian cured vanilla beans for the first time in some studies. tandfonline.comresearchgate.net Other reported occurrences include dried parsley and spinach, boiled carp (B13450389), and anchovy. chemicalbook.com

Table 1: Presence of this compound in Various Foods and Beverages

| Food/Beverage | Specific Mentions |

| Tea | Green Tea (including Japanese and Chinese varieties), Black Tea. researchgate.netcookechem.combiocompare.comnih.govacs.orgtum.dechemicalbook.comfoodb.ca |

| Wine | Aged Red Wine, White Wine, Rosé Wine, Botrytized Wines, Fortified Wines. researchgate.netnih.gov |

| Spirits | Grappa, Cognac, Armagnac, Brandy, Bourbon, Rhum, Whisky. ives-openscience.eu |

| Oils | Soybean Oil. researchgate.netcookechem.combiocompare.comchemicalbook.comjst.go.jp |

| Other Foods | Vanilla Beans (Tahitian), Dried Parsley, Dried Spinach, Boiled Carp, Anchovy. tandfonline.comchemicalbook.comresearchgate.net |

Odor Descriptors and Sensory Perceptions of this compound

The sensory perception of this compound is complex and multifaceted, with a range of odor descriptors attributed to it depending on its concentration and the food matrix in which it is present. researchgate.netcookechem.combiocompare.comives-openscience.eunih.gov

Generally, it is described as having a straw-like, fruity, and caramel-like aroma. thegoodscentscompany.com At a 10% concentration in dipropylene glycol, its odor is characterized as fruity, straw, caramel (B1170704), and burnt. cookechem.com In a more diluted state (1.0%), it imparts sweet, waxy, creamy dairy, condensed and dried milk powder notes, with slight coconut, musty, grape, and hay-like nuances. chemicalbook.com

In the context of specific foods, the descriptors vary:

Soybean Oil: It is associated with a "reversion flavor," often described as having a straw-like or lard-like odor. researchgate.net It is also characterized by a butter-like and beany off-flavor. cookechem.comchemicalbook.com

Red Wine: The perception changes with concentration. At lower levels (0.09-0.17 µg/L), it can present as minty or with hints of anise. researchgate.net As the concentration increases, it evolves to prune-like notes (0.17-0.25 µg/L), fig nuances (0.25 µg/L), and eventually a rancid odor at higher concentrations (over 0.33 µg/L). researchgate.net In aged red wines, it is a key compound reminiscent of prune and figs. researchgate.net

Green Tea: In green tea, it is associated with a sweet, creamy aroma and contributes to the characteristic mouthfeel. nih.govresearchgate.net

The taste characteristics at 1 to 5 ppm are described as sweet, milky creamy, condensed milk and dried milk powder, with slightly fruity coconut, creamy, and fruity notes reminiscent of banana, grape skin, green tea, and aged cheeses, providing a good mouthfeel. chemicalbook.com

Table 2: Odor Descriptors of this compound

| Context | Odor Descriptors |

| General | Straw-like, fruity, caramel, burnt, sweet, waxy, creamy, dairy, milky, coconut, musty, grape, hay-like. cookechem.comchemicalbook.comthegoodscentscompany.com |

| Soybean Oil | Reversion flavor, straw-like, lard-like, butter-like, beany. researchgate.netcookechem.comchemicalbook.com |

| Red Wine | Minty, anise, prune, fig, rancid (concentration-dependent). researchgate.net |

| Green Tea | Sweet, creamy, contributes to mouthfeel. nih.govresearchgate.net |

Olfactory Perception Thresholds and Odor Activity Values (OAVs)

The olfactory perception threshold of this compound is remarkably low, indicating its high potency as an aroma compound. researchgate.net Research has reported its odor threshold to be in the range of picograms to nanograms per liter in various matrices. researchgate.net

In red wine, the perception threshold has been determined to be 16 ng/L. researchgate.netresearchgate.netebi.ac.uk This extremely low threshold allows it to significantly contribute to the dried fruit flavors in red wines. researchgate.net In air, the aroma threshold values are reported to be between 0.000007 to 0.000014 mg/m³. chemicalbook.com

In oxidized red wines, it can reach olfactory activity values of up to 21, capable of masking the typical fruity notes of the wine. researchgate.net In a study on a high-grade Chinese green tea beverage, this compound was among the compounds with the highest flavor dilution factors, indicating a high OAV. tum.denih.gov Similarly, in Chardonnay marc skins and seeds, it was found to have a high OAV, with values of 4772 in seeds, contributing a "hay" aroma. researchgate.net

Table 3: Olfactory Perception Thresholds of this compound

| Matrix | Odor Threshold |

| Red Wine | 16 ng/L researchgate.netresearchgate.netebi.ac.uk |

| Air | 0.000007 - 0.000014 mg/m³ chemicalbook.com |

Impact on Reversion Flavor in Soybean Oil

This compound is a key compound implicated in the "reversion flavor" of soybean oil, an off-flavor that develops under light-induced oxidative conditions. researchgate.netcookechem.combiocompare.comjst.go.jp This reversion flavor is often described as beany, green, straw-like, or lard-like. researchgate.netjst.go.jp

The compound is formed during the flavor reversion process and is considered a major contributor to this undesirable change in soybean oil's sensory profile. biocompare.comthegoodscentscompany.com Studies have shown a high correlation between the concentration of this compound and the intensity of the light-induced off-odor in soybean oil. jst.go.jp Its concentration increases with storage time and exposure to light. jst.go.jp

However, there is some debate regarding the extent of its contribution. While some research strongly suggests it is a significant factor in reversion flavor, other studies have found that the concentrations of this compound in soybean oil with varying peroxide values were below its published odor threshold values in oil. dss.go.thresearchgate.net This suggests that while it has an intense odor when molecularly dispersed in air, its flavor intensity may be lower in an oil emulsion, or it may be bound by the oil matrix, reducing its impact. dss.go.thresearchgate.net Despite this, the compound is widely recognized as being critically involved in the off-flavor development in soybean oil. biocompare.comthegoodscentscompany.com

Role in Aged Red Wine Flavor and Oxidation Markers

In the context of enology, this compound plays a pivotal role in the flavor profile of aged red wines, particularly in relation to oxidative processes. researchgate.netbiocompare.com It is strongly associated with the premature evolution of aroma, characterized by a loss of fresh fruit notes and the emergence of dried fruit flavors, such as prune and fig. researchgate.netresearchgate.netnih.gov

The concentration of this compound is a key indicator of wine oxidation. researchgate.netnih.gov Levels of this diketone are lower in non-oxidized red wines and significantly higher in oxidized ones, often exceeding its perception threshold. researchgate.netnih.gov Concentrations can reach up to 340 ng/L in the most oxidized red wines. researchgate.netnih.gov This makes this compound a reliable marker for oxidation in wines, especially those that have undergone a maceration step. researchgate.netnih.gov

The presence of this single compound can significantly alter the flavor of a red wine, shifting it from fresh and fruity to expressing "rancio" characteristics at elevated concentrations. researchgate.netnih.gov The formation of this compound during red wine aging is linked to the wine's aging potential, with its concentration in young wines potentially indicating their capacity to develop this compound during bottle aging. acs.org

Perceptual Interactions with Other Aroma Compounds

In aged red wines, the presence of this compound can lead to a loss of "fresh fruit"-like flavor. researchgate.net This masking effect on the fruity notes is a key aspect of its impact on oxidized wines. researchgate.net Conversely, when combined with other compounds like γ-nonalactone, furaneol, and homofuraneol, it can significantly increase the "prune" aromatic character in red wine. researchgate.net

In spirits such as Cognac, sensory contributions have been observed through perceptual synergic effects with terpenes, β-damascenone, and whisky lactone. researchgate.net In green tea, it has been noted that 3-hydroxy-3-methyl-2,4-nonanedione, a related compound, increases the sweet, creamy aroma and the characteristic mouthfeel, while other related compounds contribute floral and juicy notes. nih.govacs.orgresearchgate.net These examples highlight that the final sensory perception is a result of the complex interplay between various volatile compounds.

Biological Activity and Receptor Interactions

The sensory perception of this compound is rooted in its interaction with specific olfactory receptors in mammalian systems. Research has pinpointed its significant role in the detection of this compound, highlighting the specificity of these biological interactions.

Odorant Receptor Activity in Mammalian Systems (e.g., Mice)

Studies have demonstrated that this compound exhibits odorant receptor activity in mice. biosynth.com This indicates that mammals possess the necessary olfactory machinery to detect this compound, which is a component of various foods like butter and cheese. biosynth.com The interaction between this compound and these receptors is the initial step in the neural signaling pathway that leads to the perception of its characteristic aroma. Further research has delved into the specifics of this interaction, particularly in humans, revealing a highly selective relationship with a particular receptor.

Specificity of Olfactory Receptors for this compound

The human olfactory receptor OR1A1 has been identified as being highly selective for this compound. dntb.gov.uaoup.com In a screening of 190 key food odorants against a panel of human odorant receptors, this compound emerged as the most potent agonist for OR1A1, showing activity at submicromolar concentrations. oup.com This high degree of selectivity suggests a specialized role for OR1A1 in the detection of this specific food odorant. oup.com When tested against a comprehensive set of 391 human odorant receptors, this compound activated only OR1A1, further emphasizing the unique and specific nature of this receptor-ligand pairing. oup.comresearchgate.net This specificity is crucial for the distinct perception of the aromas associated with this compound in various food and beverage matrixes, such as aged wines and tea. oup.comresearchgate.net

Table 1: Olfactory Receptor Interaction with this compound

| Receptor | Agonist | Potency (EC₅₀) | Significance |

|---|---|---|---|

| OR1A1 | This compound | Submicromolar | Most potent agonist identified for OR1A1. oup.com |

| OR1A1 | (-)-Carvone | Lower affinity than this compound | Previously considered a primary agonist for OR1A1. researchgate.net |

| OR1A1 | (+)-Carvone | Lower affinity than this compound | Shows differential response compared to its stereoisomer. researchgate.net |

| OR2W1 | Various Key Food Odorants | Not specified for this compound | A broadly tuned receptor, but not specifically activated by this compound in screenings. oup.com |

Formation Mechanisms in Biological and Food Matrices

The presence of this compound in various food products is a result of specific chemical transformations of precursor molecules. These formation pathways are influenced by factors such as processing methods, aging, and exposure to oxygen.

Breakdown Product of Furanoid Fatty Acids

This compound is recognized as a breakdown product of furanoid fatty acids. researchgate.net This degradation process has been observed in different food systems, including soybean oil and dried vegetables. researchgate.netnih.gov The oxidative degradation of these fatty acids leads to the formation of this potent aroma compound. researchgate.net While its contribution to the off-flavor of soybean oil is debated, with some studies suggesting its concentrations are below the odor threshold, its formation from furanoid fatty acids is a well-established chemical pathway. researchgate.net

Formation during Tea Processing and Leaf Maturity

The concentration of this compound is significantly influenced by the processing and maturity of tea leaves. It has been identified as a key aroma compound in Longjing green tea, contributing a hay-like, aniseed-like aroma. tum.de Research indicates that the initial pan-frying step in tea manufacturing is crucial for its formation. tum.de Furthermore, significant quantities of this compound can be formed from precursors during the hot water treatment of tea leaves. tum.de The amount of this compound increases during the storage of green tea, a process affected by the presence of oxygen and storage temperature, as it is generated through the auto-oxidation of fatty acids. ocha-festival.jp Interestingly, after prolonged storage, its concentration may decrease as it degrades into other compounds. ocha-festival.jp The level of this compound also changes with tea leaf maturity, with higher levels found in younger leaves, contributing to the "new fresh aroma" of shincha, the first-picked tea of the year. tezumi.comresearchgate.net

Table 2: Factors Influencing this compound Formation in Tea

| Factor | Influence on this compound Concentration | Reference |

|---|---|---|

| Pan-frying | Increases formation | tum.de |

| Hot Water Infusion | Increases formation from precursors | tum.de |

| Storage (with oxygen) | Increases over time, then may decrease | ocha-festival.jp |

| Leaf Maturity | Higher in younger leaves | tezumi.comresearchgate.net |

Evolution during Wine Aging and Oxygen Exposure